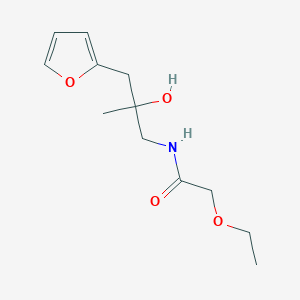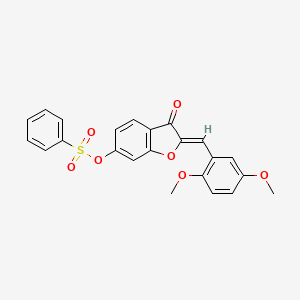
(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been shown to have neuroprotective effects and may help to prevent the damage caused by oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate in lab experiments is its broad spectrum of activity against various types of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is that it may have toxic effects on normal cells and tissues.
将来の方向性
There are several potential future directions for research on (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate. Some of these include:
1. Further investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs with enhanced activity and reduced toxicity.
Conclusion:
This compound is a promising compound with potential applications in various fields of scientific research. It possesses antitumor, antifungal, and antibacterial properties and has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a lead compound for the development of new drugs.
合成法
(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate can be synthesized using a multistep reaction involving the reaction of cyclohexyl isocyanate with 6-chloro-3-pyridinecarboxylic acid. The product of this reaction is then treated with methyl chloroformate to obtain the final compound.
科学的研究の応用
(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antitumor, antifungal, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-10(8-16-12)14(19)20-9-13(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZNAULXLKMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
amino}propanoic acid](/img/structure/B2749018.png)
![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)
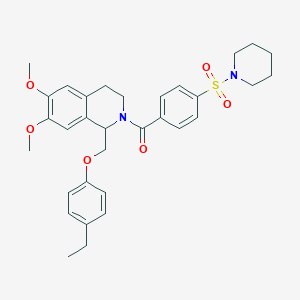
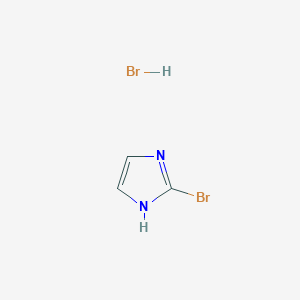
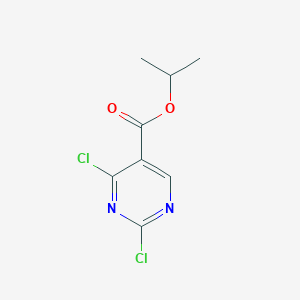
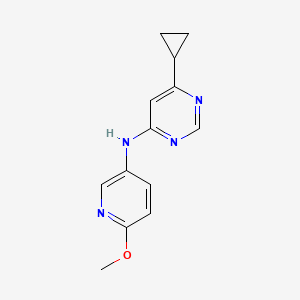
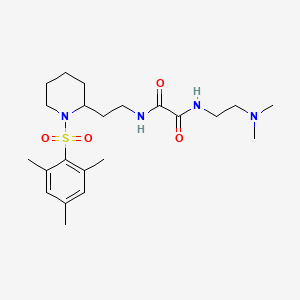

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)
